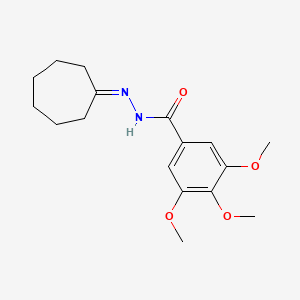
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one, also known as DMBX, is a synthetic compound belonging to the class of coumarin derivatives. It is a potent inhibitor of human protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one acts as a competitive inhibitor of PTP1B by binding to its catalytic site. This leads to the dephosphorylation of insulin receptor substrate-1 (IRS-1) and subsequent activation of the insulin signaling pathway. Activation of this pathway results in increased glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glycemic control and reduced insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces body weight and adiposity by increasing energy expenditure and reducing food intake. In addition, this compound has anti-inflammatory and anti-cancer effects, which may be attributed to its ability to inhibit PTP1B and other signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the insulin signaling pathway and its role in metabolic diseases. However, its low solubility in water and limited stability in biological systems may limit its use in certain experiments. In addition, its potential toxicity and off-target effects should be carefully evaluated in preclinical studies.
Orientations Futures
Future research on 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one should focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety for clinical use. This may involve the development of prodrugs or formulation strategies to enhance its solubility and stability in biological systems. In addition, further studies are needed to elucidate its anti-inflammatory and anti-cancer mechanisms and evaluate its potential for the treatment of other diseases. Finally, the identification of novel PTP1B inhibitors with improved properties may lead to the development of more effective therapies for metabolic disorders.
Méthodes De Synthèse
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one involves the condensation of 3,3-dimethylacrylic acid with salicylaldehyde followed by cyclization to form the coumarin ring. The resulting compound is then reacted with ethyl bromoacetate to obtain this compound. The overall yield of the synthesis is around 25%.
Applications De Recherche Scientifique
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. Its inhibitory activity against PTP1B makes it a promising candidate for the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In addition, this compound has also shown anti-inflammatory and anti-cancer activities in preclinical studies.
Propriétés
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2,3)13(16)9-18-11-6-4-10-5-7-14(17)19-12(10)8-11/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADDQEVXGWCGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)


![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)

![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)